REACTION_SMILES
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[Br:20][CH2:21][CH2:22][CH2:23][CH2:24][C:25](=[O:26])[O:27][CH2:28][CH3:29].[CH3:14][C:15]([CH3:16])([O-:17])[CH3:18].[CH3:30][N:31]([CH3:32])[CH:33]=[O:34].[CH:1](=[O:2])[c:3]1[c:4]([O:12][CH3:13])[cH:5][c:6]([OH:11])[cH:7][c:8]1[O:9][CH3:10].[K+:19]>>[CH:1](=[O:2])[c:3]1[c:4]([O:12][CH3:13])[cH:5][c:6]([O:11][CH2:21][CH2:22][CH2:23][CH2:24][C:25](=[O:26])[O:27][CH2:28][CH3:29])[cH:7][c:8]1[O:9][CH3:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)CCCCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(O)cc(OC)c1C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Type
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product
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Smiles
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CCOC(=O)CCCCOc1cc(OC)c(C=O)c(OC)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |